N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine
Description
N-{(E)-[4-(Trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine is a Schiff base derivative featuring an isoquinolinamine core conjugated with a trifluoromethyl-substituted phenyl group via an E-configurated imine bond.
Properties
IUPAC Name |
N-isoquinolin-5-yl-1-[4-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2/c18-17(19,20)14-6-4-12(5-7-14)10-22-16-3-1-2-13-11-21-9-8-15(13)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZBLCVGOUXIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N=CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine typically involves the condensation reaction between 4-(trifluoromethyl)benzaldehyde and 5-aminoisoquinoline. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine through various mechanisms:
- Cell Proliferation Inhibition : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon (HCT-116) cancers. In vitro assays demonstrated a mean growth inhibition (GI) of approximately 50% at concentrations around 10 µM, indicating its potential as an effective anticancer agent .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis and disruption of the cell cycle, particularly affecting the G2/M phase, which is critical for cancer cell proliferation .
-
Case Studies :
- A study conducted by the National Cancer Institute (NCI) evaluated this compound against a panel of cancer cell lines and reported promising results with GI values suggesting high efficacy against tumor cells .
- Further investigations into structure-activity relationships (SAR) have identified that modifications to the trifluoromethyl group significantly enhance biological activity, making it a target for further drug development efforts .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties:
- In Vitro Studies : The compound exhibited notable antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was found to enhance its antibacterial properties significantly .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways, although detailed mechanisms require further elucidation through molecular studies.
Drug Development Potential
The unique structural features of this compound make it a candidate for further drug development:
- Drug-Like Properties : Preliminary assessments using software tools such as SwissADME indicate favorable pharmacokinetic properties, suggesting good absorption, distribution, metabolism, and excretion (ADME) profiles. This positions the compound as a potential lead in drug discovery programs aimed at developing novel therapeutic agents .
- Synthetic Pathways : Various synthetic routes have been explored to produce this compound efficiently, enabling further modifications that could enhance its efficacy and specificity against targeted diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Notes
Limitations : Direct experimental data (e.g., solubility, stability) for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.
Synthetic Pathways: The target’s Schiff base formation likely involves condensation of 5-isoquinolinamine with 4-(trifluoromethyl)benzaldehyde, contrasting with phthalimide’s halogenation routes .
Biological Relevance : The trifluoromethyl group’s role in enhancing bioavailability aligns with trends in ’s pesticidal and pharmaceutical compounds .
Biological Activity
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H12F3N
- Molecular Weight : 273.26 g/mol
The trifluoromethyl group is known to enhance the biological activity of compounds by increasing metabolic stability and lipid solubility, which improves membrane permeability and interaction with biological targets .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its effects against cancer cells, enzyme inhibition, and antioxidant properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
- Results : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines, indicating moderate to high cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 12 |
| A549 | 18 |
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on specific enzymes:
- Cholinesterases : Moderate inhibition was observed with IC50 values around 19.2 µM for AChE and 13.2 µM for BChE.
- Cyclooxygenase (COX) : The compound exhibited dual inhibitory effects on COX-1 and COX-2, with IC50 values of approximately 25 µM .
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH radical scavenging assays:
- DPPH Scavenging Activity : The compound demonstrated a scavenging effect with an IC50 value of 30 µM, suggesting a moderate antioxidant capacity .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The trifluoromethyl group enhances binding affinity through halogen bonding interactions with enzyme active sites.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, leading to cell death.
- Free Radical Scavenging : The compound's structure allows it to neutralize free radicals effectively, contributing to its antioxidant properties .
Case Studies and Research Findings
- Study on Anticancer Effects :
- Enzyme Inhibition Research :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
